Enantiomeric Identity: (R)-Configuration Defines a Distinct Chemical Entity with Procurement and Biological Consequences
The (3R)-enantiomer (CAS 1638744-82-7) and (3S)-enantiomer (CAS 1638744-46-3) are distinct chemical entities with separate CAS numbers, MDL identifiers (MFCD28501281 vs. MFCD28501280), and InChI Keys (TWRUORSJHMYXSK-NUBCRITNSA-N vs. TWRUORSJHMYXSK-JEDNCBNOSA-N) [1]. The (R)-configuration produces a specific spatial orientation of the difluoromethoxy group that is documented to be critical when this fragment is incorporated into bioactive molecules: in US Patent 10,053,434 (HDAC inhibitors), the elaborated molecule N-((R)-1-((abs)-3-(difluoromethoxy)piperidin-1-yl)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide—built specifically from the (R)-configured piperidine fragment—achieved an IC₅₀ of 3 nM against HDAC4 [2]. Procurement pricing further quantifies the value differential: the (R)-enantiomer HCl salt is listed at €507 (100 mg) to €5,516 (5 g), representing a ~34% premium over the racemic mixture (€377–€3,956) at the entry-level quantity .
| Evidence Dimension | Enantiomeric identity and procurement specificity (CAS, MDL, InChI Key, pricing) |
|---|---|
| Target Compound Data | (3R)-enantiomer HCl: CAS 1638744-82-7, MDL MFCD28501281, InChI Key TWRUORSJHMYXSK-NUBCRITNSA-N, €507 (100 mg) |
| Comparator Or Baseline | (3S)-enantiomer HCl: CAS 1638744-46-3, MDL MFCD28501280, InChI Key TWRUORSJHMYXSK-JEDNCBNOSA-N, €485 (100 mg); Racemate HCl: CAS 1638772-02-7, €377 (100 mg) |
| Quantified Difference | R vs. S: ~4.5% price premium at 100 mg scale; R vs. racemate: ~34% price premium at 100 mg scale. Distinct CAS, MDL, and InChI Key identifiers confirm non-interchangeability. |
| Conditions | Vendor catalog comparison (CymitQuimica/Fluorochem), March 2026 pricing, purity 97–98% for all comparators |
Why This Matters
Incorrect enantiomer selection can lead to different biological outcomes and failed SAR campaigns; the distinct CAS and MDL numbers ensure unambiguous procurement and regulatory documentation.
- [1] PubChem Compound Summary: CID 126970317 – (3R)-3-(difluoromethoxy)piperidinehydrochloride. InChI Key: TWRUORSJHMYXSK-NUBCRITNSA-N. https://pubchem.ncbi.nlm.nih.gov/compound/126970317 View Source
- [2] BindingDB Entry BDBM243152: N-((R)-1-((abs)-3-(Difluoromethoxy)piperidin-1-yl)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide, HDAC4 IC₅₀ = 3 nM. US Patent US10053434. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=243152 View Source
